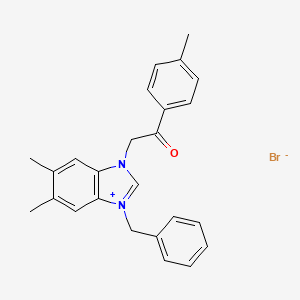
1,4-diphenyl-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-amino-1,4-diphényl-1H-1,2,3-triazole est un composé chimique appartenant à la classe des 1,2,3-triazoles. Ce composé est caractérisé par la présence de deux groupes phényles liés aux positions 1 et 4 du cycle triazole, avec un groupe amine en position 5. La formule moléculaire de ce composé est C14H12N4, et il a une masse moléculaire de 236,27 g/mol . Le composé est connu pour sa stabilité et ses propriétés chimiques uniques, ce qui en fait un sujet d'étude précieux dans divers domaines scientifiques.
Méthodes De Préparation
. Cette méthode est très efficace et régiosélective, permettant la formation de triazoles 1,4-disubstitués avec des rendements élevés. La réaction implique l'utilisation d'azoture de phényle et de phénylacétylène comme matières premières, avec l'iodure de cuivre(I) comme catalyseur. La réaction est réalisée dans des conditions douces, généralement à température ambiante, et en présence d'un solvant approprié tel que le diméthylsulfoxyde (DMSO) ou l'acétonitrile .
Analyse Des Réactions Chimiques
Le 5-amino-1,4-diphényl-1H-1,2,3-triazole subit diverses réactions chimiques, notamment :
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, l'éthanol et le toluène, ainsi que des catalyseurs tels que des complexes de palladium ou de platine. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 5-amino-1,4-diphényl-1H-1,2,3-triazole a un large éventail d'applications dans la recherche scientifique, notamment :
Biologie : Il est utilisé dans l'étude des inhibiteurs enzymatiques et comme sonde pour étudier les voies biologiques.
Mécanisme d'action
Le mécanisme d'action du 5-amino-1,4-diphényl-1H-1,2,3-triazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur fonction . Cette inhibition peut entraîner la perturbation de processus cellulaires critiques, entraînant des effets cytotoxiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
1,4-Diphenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,4-diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical cellular processes, resulting in cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 5-amino-1,4-diphényl-1H-1,2,3-triazole peut être comparé à d'autres composés similaires, tels que :
1,5-disubstitués 1,2,3-triazoles : Ces composés contiennent également le cycle triazole mais diffèrent dans la position de substitution, ce qui conduit à des variations dans leurs propriétés chimiques et leurs applications.
1,2,4-triazoles : Ces composés ont un arrangement différent des atomes d'azote dans le cycle triazole, ce qui entraîne des comportements chimiques et des utilisations distincts.
La singularité du 5-amino-1,4-diphényl-1H-1,2,3-triazole réside dans son motif de substitution spécifique, qui confère des propriétés chimiques uniques et le rend adapté à un large éventail d'applications.
Propriétés
Numéro CAS |
29704-63-0 |
|---|---|
Formule moléculaire |
C14H12N4 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3,5-diphenyltriazol-4-amine |
InChI |
InChI=1S/C14H12N4/c15-14-13(11-7-3-1-4-8-11)16-17-18(14)12-9-5-2-6-10-12/h1-10H,15H2 |
Clé InChI |
FUCABBOUCNJYAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


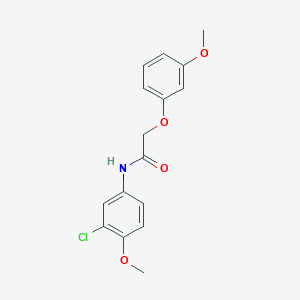
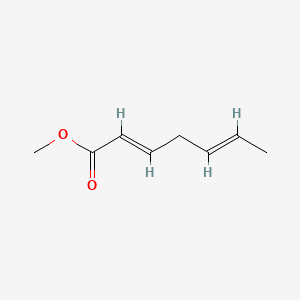
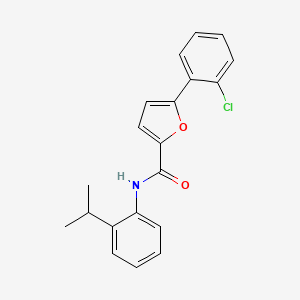
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)

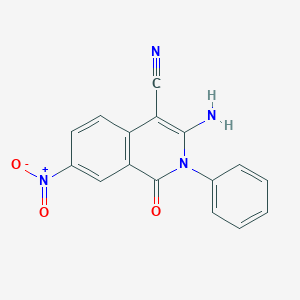
![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
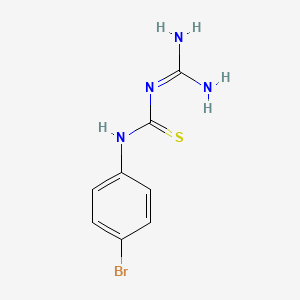
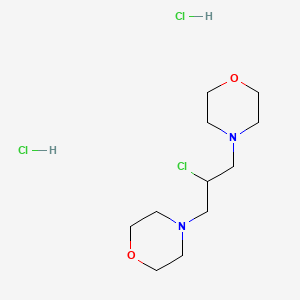
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
